![molecular formula C18H17N5O3 B2497792 N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-85-2](/img/structure/B2497792.png)
N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves the cyclization of hydrazino derivatives with α-haloketones and nitrous acid, producing high yields of novel triazines and tetrazole systems. This method, exemplified in the synthesis of 2-hydrazino-furo[2,3-d]pyrimidine derivatives, indicates a potential pathway for constructing the complex structure of the target compound through strategic functional group manipulations and cyclization reactions (Rahimizadeh et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds with similar backbone structures, such as imidazo[2,1-c][1,2,4]triazines, has been elucidated through crystallographic studies, revealing intricate details about their geometric configurations. These structures typically showcase significant dihedral angles between rings and adopt specific conformations that influence their reactivity and interaction with other molecules. For instance, studies on closely related molecules highlight their half-chair conformation and the orientation of substituents, which are crucial for understanding the molecular geometry of the target compound (Kapoor et al., 2011).
Chemical Reactions and Properties
Heterocyclic compounds containing the imidazo[2,1-c][1,2,4]triazine moiety undergo various chemical reactions, including electrophilic substitution, which modifies their structure and introduces new functional groups. These reactions are pivotal for synthesizing derivatives with enhanced or desired properties. The chemical behavior of these molecules, such as reactivity towards nucleophiles or electrophiles, is dictated by their molecular structure and the electronic nature of the substituents (Aleksandrov et al., 2017).
Physical Properties Analysis
The physical properties of similar compounds are characterized by their crystalline structures, melting points, and solubility, which are influenced by the molecular configuration and intermolecular interactions. These properties are essential for determining the compound's stability, suitability for further chemical modifications, and its behavior in various solvents (Kapoor et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity patterns, of compounds like "N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide," are governed by the electronic structure of the heterocyclic systems they contain. Studies on similar molecules provide insights into their electrophilic and nucleophilic reaction sites, which are crucial for understanding their chemical behavior and potential transformations (Aleksandrov et al., 2017).
科学的研究の応用
Novel Heterocyclic Compound Synthesis
Research into compounds structurally related to N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide frequently aims at expanding the library of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis of enaminones and their transformation into novel azines, azolotriazines, and other heterocyclic frameworks demonstrates the versatility of furan-based compounds as precursors in organic synthesis. These processes often lead to compounds with interesting properties and potential applications in drug discovery and material development (Sanad & Mekky, 2018).
Antimicrobial Applications
Certain derivatives originating from furan-containing compounds have shown promise in antimicrobial studies. The synthesis of azole derivatives, starting from furan-2-carbohydrazide, and their subsequent testing against various microorganisms highlight the potential of these compounds in developing new antimicrobials. The structural modification and evaluation of these compounds' activity underscore the importance of heterocyclic chemistries in addressing resistance challenges in antimicrobial therapy (Başoğlu et al., 2013).
Anticancer and Antioxidant Agents
The exploration of heterocyclic compounds extends into the discovery of new anticancer and antioxidant agents. Synthesis strategies involving N-acyl imidates reacting with heterocyclic amines have led to the creation of fused heterocyclic 1,3,5‐triazines with significant anticancer and antioxidant properties. These findings open avenues for the development of novel therapeutics with enhanced efficacy and safety profiles, showcasing the potential impact of such compounds in medicinal chemistry (Bekircan et al., 2005).
Material Science Applications
The utility of furan-based heterocyclic compounds extends beyond biological applications into material science. The synthesis and characterization of dendrimeric complexes, for example, highlight the potential of these compounds in creating materials with specific magnetic behaviors. Such studies are crucial for the development of novel materials with applications in data storage, sensors, and catalysis (Uysal & Koç, 2010).
将来の方向性
特性
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-4-6-13(7-5-12)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGRXUPGAJAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

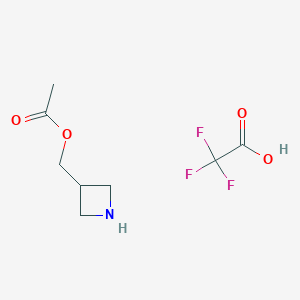
![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)
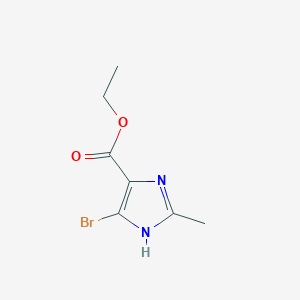
![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)
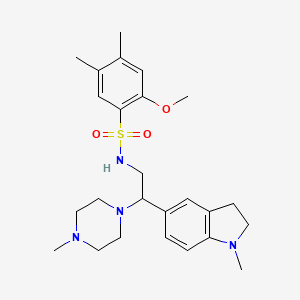
![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)
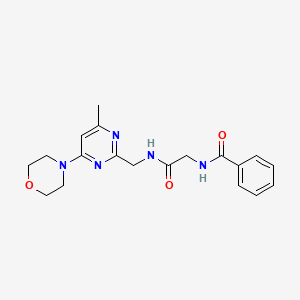
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)
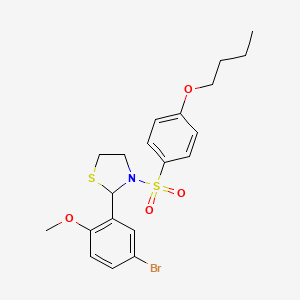
![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)